1-(2-Methyl-4-nitrophenyl)-4-piperidinone

PTP1B inhibition SHP1 inhibition TCPTP inhibition

1-(2-Methyl-4-nitrophenyl)-4-piperidinone (CAS 1094646-16-8) is a substituted 4-piperidinone derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol. It belongs to the N-aryl-4-piperidinone class, distinguished from its close structural analogs by the simultaneous presence of a 2-methyl substituent and a 4-nitro group on the N-phenyl ring, coupled with the 4-oxo (ketone) position on the piperidine ring.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 1094646-16-8
Cat. No. B13985906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-4-nitrophenyl)-4-piperidinone
CAS1094646-16-8
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(=O)CC2
InChIInChI=1S/C12H14N2O3/c1-9-8-10(14(16)17)2-3-12(9)13-6-4-11(15)5-7-13/h2-3,8H,4-7H2,1H3
InChIKeyYRIOFBOFYFAFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyl-4-nitrophenyl)-4-piperidinone (CAS 1094646-16-8): Compound Class and Core Characteristics for Procurement Evaluation


1-(2-Methyl-4-nitrophenyl)-4-piperidinone (CAS 1094646-16-8) is a substituted 4-piperidinone derivative with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . It belongs to the N-aryl-4-piperidinone class, distinguished from its close structural analogs by the simultaneous presence of a 2-methyl substituent and a 4-nitro group on the N-phenyl ring, coupled with the 4-oxo (ketone) position on the piperidine ring [1]. This compound is primarily sourced as a synthetic intermediate for downstream pharmaceutical building blocks, notably 4-aminopiperidine derivatives, rather than as a final bioactive entity [2]. Its procurement relevance hinges on regioisomeric identity (4-piperidinone vs. 2-piperidinone vs. 3-piperidinone) and substitution pattern specificity, both of which dictate the synthetic routes and final product profiles accessible to the user.

Why 1-(2-Methyl-4-nitrophenyl)-4-piperidinone Cannot Be Interchanged with Generic N-Aryl-4-piperidinones or Regioisomers


Substituting this compound with a generic N-aryl-4-piperidinone or a regioisomer introduces non-trivial changes that propagate through synthetic sequences and biological screening outcomes. The 2-methyl group alters steric hindrance and electronic density on the aromatic ring, affecting both nucleophilic aromatic substitution reactivity during synthesis and target binding in biological assays [1]. Critically, the 4-piperidinone regioisomer is not interchangeable with the 2-piperidinone analog (CAS 203510-09-2), which has been specifically claimed as a Factor Xa inhibitor scaffold . Even within the same regioisomeric class, removal of the 2-methyl group (e.g., 1-(4-nitrophenyl)piperidin-4-one, CAS 23499-01-6) yields a compound with different physicochemical properties and, as evidenced by phosphatase profiling data, distinct biological activity profiles that cannot be extrapolated across the series [2]. Procurement of the incorrect analog risks synthetic route failure, invalid structure-activity relationship (SAR) interpretation, and wasted screening resources.

Quantitative Differentiation Evidence for 1-(2-Methyl-4-nitrophenyl)-4-piperidinone vs. Closest Analogs


Phosphatase Panel Selectivity Profile: Target Compound vs. Active N-Aryl Analogs in the Same Assay System

In a comprehensive phosphatase inhibition panel conducted by Shanxi University and curated in ChEMBL/BindingDB (Entry 50034526), 1-(2-Methyl-4-nitrophenyl)-4-piperidinone (BDBM50363868 / CHEMBL1946389) demonstrated negligible inhibitory activity against human PTP1B, TCPTP, SHP1, SHP2, and PTP-MEG2, with IC₅₀ values exceeding 10,000,000 nM (10 mM) across all five targets tested under identical assay conditions [1]. In stark contrast, a structurally related compound from the same series (BDBM50363856 / CHEMBL1946247) exhibited an IC₅₀ of 6,640 nM against PTP1B, representing a greater than 1,500-fold difference in potency [2]. This profiling establishes the target compound as a functionally silent negative control suitable for selectivity counter-screening, whereas the active analog serves as a moderate PTP1B inhibitor hit.

PTP1B inhibition SHP1 inhibition TCPTP inhibition Tyrosine phosphatase Selectivity profiling

Cross-Target Selectivity Window: SHP1 and TCPTP Profiling Comparison

Extending beyond PTP1B, the target compound was profiled against four additional phosphatases in the same assay platform. It displayed uniformly negligible activity: IC₅₀ > 1.00E+7 nM against SHP1 (Assay ID 4, Entry 50034526), >1.00E+7 nM against TCPTP, and comparable inactivity against SHP2 and PTP-MEG2 [1]. By comparison, active analogs in the series showed measurable inhibition across multiple targets: BDBM50363857 (CHEMBL1946248) inhibited SHP1 with IC₅₀ = 1.29E+5 nM, and BDBM50363856 inhibited TCPTP with IC₅₀ = 1.44E+4 nM [2][3]. The target compound thus provides a clean selectivity profile (no detectable activity at any phosphatase tested up to 10 mM), distinguishing it from analogs that exhibit promiscuous or selective phosphatase inhibition.

SHP1 TCPTP Selectivity Off-target screening Phosphatase

Regioisomeric Identity: 4-Piperidinone vs. 2-Piperidinone vs. 3-Piperidinone Differentiation

The target compound (CAS 1094646-16-8) is the 4-piperidinone regioisomer. Its 2-piperidinone counterpart (CAS 203510-09-2) has been patented as a Factor Xa inhibitor scaffold for anticoagulant drug development, whereas the 3-piperidinone isomer (CAS 1260892-23-6) represents a third regioisomeric form with distinct reactivity . The 4-oxo position in the target compound enables specific synthetic transformations—such as reductive amination to 4-aminopiperidines and Beckmann rearrangement to lactams—that are not accessible from the 2-piperidinone or 3-piperidinone scaffolds [1]. The 2-piperidinone analog is specifically designed for amide bond bioisosterism in protease inhibitor contexts, while the 4-piperidinone regioisomer serves as a precursor to 4-substituted piperidine pharmacophores found in fentanyl analogs, antihistamines (astemizole), and antiemetics (domperidone) [1].

Regioisomer 4-Piperidinone 2-Piperidinone Synthetic intermediate Factor Xa

Physicochemical Differentiation: 2-Methyl-4-nitrophenyl vs. 4-Nitrophenyl (Des-Methyl) Analog

The target compound (MW = 234.25 g/mol) incorporates a 2-methyl substituent on the N-phenyl ring that is absent in the simpler analog 1-(4-nitrophenyl)piperidin-4-one (CAS 23499-01-6, MW = 220.22 g/mol) [1]. This methyl group increases the molecular weight by 14.03 g/mol and introduces a steric ortho-substituent adjacent to the piperidinone nitrogen. The steric effect of the 2-methyl group restricts conformational freedom around the N-aryl bond, altering the dihedral angle between the aromatic ring and the piperidinone ring system, which impacts both reactivity in nucleophilic aromatic substitution and molecular recognition in biological targets [2]. The des-methyl analog has a predicted melting point of 167.0–167.5 °C, whereas the target compound's additional methyl group is expected to lower crystal lattice energy and modify solubility parameters [1].

Molecular weight ClogP Steric hindrance Des-methyl analog Physicochemical properties

Evidence-Based Application Scenarios for 1-(2-Methyl-4-nitrophenyl)-4-piperidinone in Research and Industrial Procurement


Negative Control Compound for Phosphatase Inhibitor Screening Cascades

Based on the comprehensive phosphatase profiling data showing IC₅₀ > 10,000,000 nM against PTP1B, TCPTP, SHP1, SHP2, and PTP-MEG2 [1], this compound is ideally suited as a negative control in high-throughput screening cascades targeting tyrosine phosphatases. Its complete lack of inhibitory activity across all five tested phosphatases eliminates concerns about confounding off-target effects that plague even moderately active analogs in the series. Researchers developing PTP1B or SHP2 inhibitors for diabetes, obesity, or oncology indications can use this compound to establish assay baseline signals and validate that observed inhibition from test compounds exceeds the noise floor defined by this fully inactive reference standard [2].

Synthetic Intermediate for 4-Aminopiperidine-Derived Pharmaceutical Building Blocks

The 4-piperidinone regioisomeric identity of this compound makes it a direct precursor for 4-aminopiperidine pharmacophores—a privileged scaffold in central nervous system drugs, antihistamines, antiemetics, and opioid analgesics [1]. Reductive amination of the 4-ketone yields 4-aminopiperidine derivatives that are not synthetically accessible from the 2-piperidinone or 3-piperidinone regioisomers [2]. The 2-methyl-4-nitrophenyl substitution pattern provides a handle for subsequent functional group interconversion: the nitro group can be reduced to an aniline for further derivatization, while the 2-methyl group modulates steric and electronic properties of downstream products. Industrial procurement teams sourcing this intermediate for scale-up synthesis of proprietary 4-aminopiperidine libraries should verify CAS 1094646-16-8 specifically to avoid regioisomer mix-ups [3].

Selectivity Tool for Differentiating Phosphatase Isoform Inhibition Profiles

The target compound's uniformly null activity across PTP1B, TCPTP (the closely related T-cell phosphatase), SHP1, SHP2, and PTP-MEG2 establishes it as a benchmark for assessing the selectivity of newly discovered phosphatase inhibitors [1]. In contrast to active analogs in the same chemical series (e.g., BDBM50363856 with PTP1B IC₅₀ = 6,640 nM but TCPTP IC₅₀ = 14,400 nM, giving only ~2.2-fold selectivity), the target compound provides a 'zero-activity' reference that enables calculation of true selectivity windows for hit and lead compounds. This application is particularly valuable for drug discovery programs where PTP1B/TCPTP selectivity is a critical parameter for avoiding immunomodulatory side effects [2].

Structure-Activity Relationship (SAR) Anchor Point for N-Aryl-4-piperidinone Medicinal Chemistry Programs

The combination of the 2-methyl and 4-nitro substituents on the N-phenyl ring, together with the 4-oxo position, provides a defined SAR anchor point. Medicinal chemistry teams exploring N-aryl-4-piperidinone chemical space can use this compound as a reference for understanding the contribution of the ortho-methyl group to biological activity [1]. Procurement of this specific substitution pattern enables systematic SAR studies where the methyl group is varied (H, Cl, OMe, etc.) while keeping the 4-nitro and 4-piperidinone core constant, allowing deconvolution of steric and electronic effects on target binding. This compound thus serves as a key intermediate and reference standard in lead optimization programs targeting phosphatases or other enzymes where N-aryl piperidinones are explored as chemotypes [2].

Quote Request

Request a Quote for 1-(2-Methyl-4-nitrophenyl)-4-piperidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.